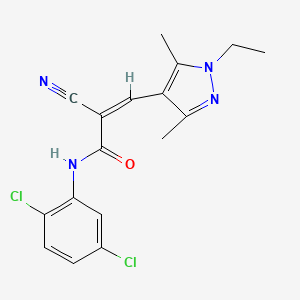
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" is a synthetic molecule that appears to be designed for potential use as a herbicide, based on the structural similarities and herbicidal activities of related compounds. The presence of a cyano group and a substituted phenyl group is a common feature in this class of herbicides, which are known to inhibit photosystem II (PSII) electron transport, a crucial process in plant photosynthesis .
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, related compounds have been synthesized through various organic reactions. For instance, a similar compound with herbicidal activity was synthesized by reacting a lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . Another related compound was prepared from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by chlorination, ammoniation, and further reaction with a pyrazole-carbonyl chloride . These methods suggest that the synthesis of the target compound would likely involve multiple steps, including the formation of cyanoacrylate intermediates and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV, 1H and 13C NMR, and X-ray crystallography . These compounds typically exhibit a Z configuration, where the cyano group is cis to the substituted phenyl group. The bond distances and angles, as well as the presence of hydrogen bonding, have been detailed, providing insights into the stability and reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the target molecule would likely undergo similar reactions. These may include nucleophilic substitution, chlorination, and the formation of amide bonds. The reactivity of the cyano group and the substituted phenyl group are critical in these reactions, as they influence the formation of the final product and its herbicidal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related molecules. These compounds are typically crystalline solids with specific lattice constants, as determined by X-ray crystallography . The presence of the cyano and substituted phenyl groups contributes to the molecule's polarity, solubility, and overall stability. The herbicidal activity of these compounds suggests that they are biologically active and capable of penetrating plant tissues to exert their inhibitory effects on PSII electron transport .
Scientific Research Applications
Synthesis and Chemical Reactivity
- A study detailed the synthesis of enaminone derivatives, highlighting their anti-inflammatory and antimicrobial activities. These compounds, including variations with cyano and amino groups on the pyrazole ring, show promise in medicinal chemistry due to their biological activities (Ahmed, 2017).
- Another research focused on the synthesis of polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, derived from new monomers. These materials exhibited good solubility and thermal stability, making them potentially useful for high-performance polymer applications (Kim et al., 2016).
- The creation of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile through condensation reactions was discussed, showing potential for synthesizing a variety of heterocyclic compounds. This study underscores the versatility of enaminonitriles in producing complex organic structures (Abdallah, 2007).
Potential Applications
- Research into 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed their efficacy as herbicidal agents, indicating the potential of cyanoacrylate derivatives in agricultural chemistry (Wang et al., 2004).
- A study on the synthesis and antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide showcased the potential of pyrazolo pyrimidine derivatives in cancer therapy, demonstrating significant antitumor activity (Xin, 2012).
properties
IUPAC Name |
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O/c1-4-23-11(3)14(10(2)22-23)7-12(9-20)17(24)21-16-8-13(18)5-6-15(16)19/h5-8H,4H2,1-3H3,(H,21,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNGZCVQTRZGGJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)
![tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate](/img/structure/B2524923.png)
![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)
![4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524926.png)
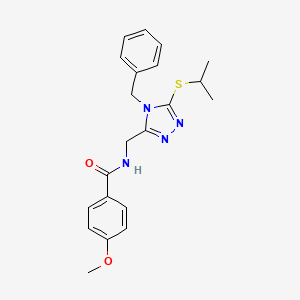
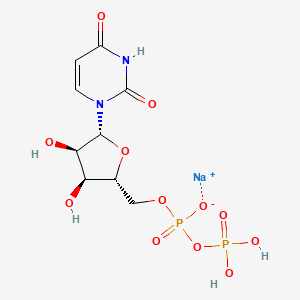
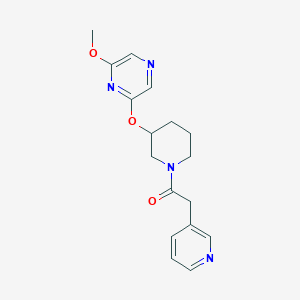
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2524934.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
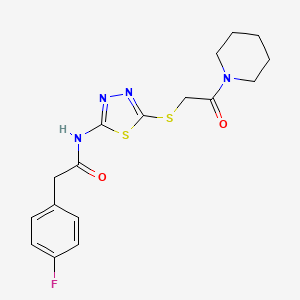
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)